Product packaging for GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)(Cat. No.:CAS No. 11063-17-5)

GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)

Cat. No.: B1149128
CAS No.: 11063-17-5
M. Wt: 4975.55
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Description

Historical Discovery and Early Physiological Observations (Porcine Context)

The journey to identify Gastric Inhibitory Polypeptide (GIP) began with the observation that the presence of food in the small intestine could trigger a humoral reflex, leading to the inhibition of gastric acid secretion. nih.gov The formal discovery and isolation of GIP occurred in the period of 1969–1971. nih.gov It was first isolated from crude extracts of porcine small intestine in 1973, based on its observed ability to inhibit the secretion of gastric hydrochloric acid. nih.govnih.govnih.gov

Initial evidence for its existence emerged from comparative studies by scientists John Brown and Raymond Pederson. nih.gov They were investigating the effects of different preparations of cholecystokinin (B1591339) (CCK) on dogs with denervated gastric pouches. nih.gov It became apparent that as the purification of CCK preparations advanced, the activity that inhibited gastric acid became more potent, suggesting the presence of a distinct substance. nih.gov This led to the development of a purification procedure that successfully isolated a polypeptide from porcine intestinal mucosa, which was subsequently named Gastric Inhibitory Polypeptide. nih.govnih.gov

Following its isolation, the amino acid sequence of porcine GIP was reported in 1971 and later revised, establishing it as a 42-amino acid polypeptide. nih.govnih.govmedchemexpress.com Ultrastructural and immunocytochemical analyses of intestinal mucosal samples from pigs, as well as dogs and humans, identified the GIP-producing cells as enteroendocrine K-cells. nih.govnih.gov These cells are found in high density in the duodenum and upper jejunum. nih.govwikipedia.org

Early physiological studies in the porcine model were critical in elucidating its function. Infusion of porcine GIP along with glucose into pigs resulted in a significant increase in insulin (B600854) release and a marked enhancement of glucose clearance. nih.gov These initial findings in pigs highlighted a crucial metabolic role beyond its namesake gastric inhibitory function.

Evolution of Nomenclature: From Gastric Inhibitory Polypeptide to Glucose-Dependent Insulinotropic Polypeptide (Porcine Perspective)

The initial name, Gastric Inhibitory Polypeptide, was a direct reflection of the function observed during its discovery—the inhibition of gastric acid secretion in canine models. nih.govnih.govglucagon.com However, subsequent research revealed that this inhibitory action was relatively weak under physiological concentrations. nih.govnih.gov Instead, a far more potent and physiologically relevant role emerged: the stimulation of insulin secretion. nih.gov

This shift in understanding was propelled by the discovery of the "incretin effect," the phenomenon where orally administered glucose elicits a much greater insulin response than the same amount of glucose given intravenously. nih.govnih.govglucagon.com Collaborative studies demonstrated that infusing GIP during a glucose tolerance test significantly potentiated insulin secretion. nih.govnih.gov The observation that oral glucose was a powerful stimulant for GIP release from the gut further solidified its identity as a key incretin (B1656795) hormone. nih.govnih.govnih.gov

In recognition of its predominant and more significant physiological action, the scientific community redefined the hormone's name to Glucose-Dependent Insulinotropic Polypeptide. nih.govnih.gov This new name accurately described its function while allowing the well-established acronym "GIP" to be retained. nih.govnih.govglucagon.com

Classification within the Secretin/Glucagon (B607659) Superfamily

Gastric Inhibitory Polypeptide is classified as a member of the secretin/glucagon superfamily of hormones. lifescienceproduction.co.ukwikipedia.orgwikipedia.org This family consists of a group of structurally related peptide hormones that are primarily expressed in the pancreas and gastrointestinal tract. wikipedia.org

Key Members of the Secretin/Glucagon Superfamily:

Secretin

Glucagon

Vasoactive Intestinal Peptide (VIP)

Glucagon-like peptide-1 (GLP-1)

Growth Hormone-Releasing Factor (GHRH)

These hormones are evolutionarily related and regulate the activity of a specific class of G-protein-coupled receptors, known as the secretin receptor family. wikipedia.org Porcine GIP, a 42-amino acid polypeptide, shares sequence homology with other members of this family, which underlies their related, yet distinct, physiological functions. nih.govmedchemexpress.comlifescienceproduction.co.uk

Table 1: Key Research Findings on Porcine GIP
FindingDescriptionReference
Initial IsolationGIP was first isolated from porcine small intestine based on its ability to inhibit gastric acid secretion. nih.govnih.govnih.gov
Cellular SourceIdentified as being secreted by K-cells located in the duodenal and jejunal mucosa of pigs. nih.govnih.gov
Primary StructureDetermined to be a polypeptide consisting of 42 amino acids. nih.govmedchemexpress.com
Incretin EffectDemonstrated to be a potent stimulator of insulin secretion in a glucose-dependent manner in porcine models. nih.govnih.gov
Nomenclature ChangeRenamed from Gastric Inhibitory Polypeptide to Glucose-Dependent Insulinotropic Polypeptide to reflect its primary physiological role. nih.govnih.govglucagon.com

Comparative Overview of Gastric Inhibitory Polypeptide Across Species (Focus on Porcine and Relevant Animal Models)

The domestic pig (Sus scrofa) has proven to be an invaluable animal model in biomedical research, particularly for studying gastrointestinal physiology, due to the significant anatomical and physiological similarities between the porcine and human digestive systems. researchgate.netnih.gov The structure of the small intestine, the primary site of GIP secretion, is remarkably similar in both species. nih.gov

Despite these similarities, there are distinct differences in the GIP molecule itself across species. The amino acid sequence of porcine GIP is not identical to that of human GIP. Specifically, they differ at two positions in the amino acid chain: residues 18 and 34. lifescienceproduction.co.uk Research using various antisera has also confirmed that porcine and human GIP, which both have a molecular weight of approximately 5 kDa, differ in their chemical composition. nih.gov

Table 2: Comparison of Porcine and Human GIP
FeaturePorcine GIPHuman GIPReference
Amino Acid Length42 amino acids42 amino acids nih.govnih.gov
Amino Acid DifferencesReference sequenceDiffers at residues 18 and 34 compared to porcine GIP. lifescienceproduction.co.uk
Primary Animal ModelThe pig is a key translational research model for GIP due to GI tract similarities with humans. nih.gov
Incretin FunctionIn both species, GIP stimulates glucose-dependent insulin secretion. nih.govnih.gov

Functional studies in pigs have been instrumental. For example, the infusion of porcine GIP in pigs was a critical experiment that confirmed its potent effect on insulin secretion and glucose metabolism in a large animal model. nih.gov Furthermore, studies on GIP metabolites, such as GIP(3-42), have been conducted in pigs to assess their biological activity, finding this particular metabolite had no antagonistic effect in vivo. nih.gov While rodent models are frequently used in metabolic research, the close physiological resemblance of the pig's gastrointestinal system to that of humans makes it a superior model for translational studies on incretin hormones like GIP. nih.govnih.gov

Properties

CAS No.

11063-17-5

Molecular Formula

C225H342N60O66S1

Molecular Weight

4975.55

Origin of Product

United States

Molecular Biology and Biosynthesis of Gastric Inhibitory Polypeptide Porcine

Gene Expression and Transcriptional Regulation of Pro-Gastric Inhibitory Polypeptide (Porcine)

The gene encoding porcine Gastric Inhibitory Polypeptide (GIP) is located on chromosome 12. uniprot.org Its expression is primarily observed in the duodenum and jejunum, the upper sections of the small intestine. uniprot.orgwikipedia.org The transcription of the GIP gene produces a precursor protein known as preproGIP. wikigenes.org

The regulation of GIP gene expression is a complex process involving several transcription factors that ensure its cell-specific production in enteroendocrine K-cells. Studies have identified that the transcription factor PDX-1, which is crucial for pancreatic development and the expression of insulin (B600854), also plays a vital role in regulating GIP expression. oup.com This shared regulatory element highlights the common developmental lineage and functional relationship between GIP-producing K-cells and insulin-producing pancreatic β-cells. oup.com Research has shown that the initial 193 base pairs of the promoter region upstream of the transcription start site are adequate to drive specific expression in GIP-producing cells. oup.com Within this region, binding sites for transcription factors like GATA-4 and ISL-1 have also been identified as important for GIP expression. oup.com

Furthermore, the expression of the GIP receptor (GIPR), which mediates the effects of GIP, is itself subject to transcriptional regulation by factors such as glucose and fatty acids. nih.gov This indicates a sophisticated feedback mechanism controlling the GIP signaling axis. While detailed studies on the transcriptional regulation of the porcine GIP gene are ongoing, the involvement of key transcription factors shared with pancreatic islet cells underscores its critical role in nutrient homeostasis.

Post-Translational Processing and Maturation of Pro-Gastric Inhibitory Polypeptide (Porcine)

Following translation, the preproGIP protein undergoes a series of modifications, known as post-translational processing, to become the biologically active hormone. This process begins with the cleavage of a signal peptide, converting preproGIP into pro-GIP. oup.com Pro-GIP is a larger, inactive precursor that must be further processed to yield active GIP peptides. google.com This maturation involves precise enzymatic cleavage at specific sites within the pro-GIP molecule. The primary pathway for this processing results in the creation of the main bioactive form, GIP(1-42), while an alternative pathway can produce a shorter, truncated form. sochob.clphysiology.org

Role of Proprotein Convertase 1/3 (PC 1/3)

The principal enzyme responsible for the maturation of pro-GIP is Proprotein Convertase 1/3 (PC1/3), also known as PCSK1. physiology.orgnih.gov This enzyme is essential and sufficient for the production of the primary intestinal incretin (B1656795) hormone GIP. nih.govresearchgate.net PC1/3 cleaves the pro-GIP precursor at specific arginine residues to release the 42-amino-acid polypeptide, GIP(1-42). physiology.org Immunohistochemical studies have demonstrated that GIP and PC1/3 are co-localized within the same intestinal K-cells, confirming the direct role of PC1/3 in pro-GIP processing. nih.govresearchgate.net In fact, studies in PC1/3-deficient animals revealed severely impaired processing of pro-GIP, highlighting the critical nature of this enzyme in the biosynthesis of active GIP. nih.govresearchgate.net

Formation of Bioactive Gastric Inhibitory Polypeptide (1-42)

The generation of the main biologically active form, GIP(1-42), is the result of the cleavage of pro-GIP by PC1/3. physiology.org This 42-amino acid peptide is the predominant form of GIP that is secreted from K-cells into the bloodstream following food ingestion. medchemexpress.comlifescienceproduction.co.uk GIP(1-42) is a potent stimulator of insulin secretion from pancreatic β-cells in a glucose-dependent manner. sochob.cl However, its activity is short-lived in circulation as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). sochob.clnih.gov In pigs, only about 15% of the circulating GIP is the intact, biologically active GIP(1-42) form. sochob.cl

Generation of Truncated Forms (e.g., Gastric Inhibitory Polypeptide (1-30)-NH2)

In addition to the primary GIP(1-42) form, a C-terminally truncated variant, GIP(1-30)NH2, is also produced. sochob.clnih.gov The formation of this peptide occurs through an alternative processing pathway involving a different enzyme, Proprotein Convertase 2 (PC2). physiology.orgnih.gov The mammalian pro-GIP sequence contains a conserved cleavage site for PC2. physiology.org This cleavage, followed by amidation, results in GIP(1-30)NH2. oup.com This truncated form has been shown to be a full agonist at the GIP receptor, with potency comparable to GIP(1-42) in stimulating cAMP production and affecting glucose metabolism. google.comresearchgate.net However, the cells that produce GIP(1-30)NH2, which are immunoreactive for PC2, represent a much smaller subset of the total GIP-producing K-cell population, estimated to be around 5-15% in mice. physiology.org Consequently, circulating levels of GIP(1-30)NH2 are significantly lower than those of GIP(1-42). sochob.cl

Cellular Localization and Storage of Gastric Inhibitory Polypeptide (Porcine) in Enteroendocrine K-cells

In pigs, Gastric Inhibitory Polypeptide is synthesized, stored, and secreted by specialized enteroendocrine cells known as K-cells. lifescienceproduction.co.uknih.gov These cells are most densely populated in the mucosa of the duodenum and the upper jejunum, the proximal regions of the small intestine. wikipedia.orgnih.gov The density of K-cells decreases progressively along the distal parts of the intestine. lifescienceproduction.co.uk

Immunohistochemical studies have confirmed the presence of GIP within secretory granules in the cytoplasm of these K-cells. researchgate.net The K-cells are characterized as "open-type" endocrine cells, meaning they have finger-like projections that extend into the intestinal lumen, allowing them to directly sense the nutrient content of chyme. nih.gov The ingestion of nutrients, particularly fats and carbohydrates, stimulates the K-cells to release their stored GIP into the bloodstream. oup.comnih.gov

Interestingly, studies in pigs have also revealed co-localization of GIP with other gut hormones. Some enteroendocrine cells have been found to contain both GIP and glucagon-like peptide-1 (GLP-1), another important incretin hormone. This suggests a potential for complex, coordinated hormonal responses to nutrient intake from a single cell type.

Table 1: Key Molecules in Porcine GIP Biosynthesis

Molecule Type Primary Function Location
GIP Gene Gene Encodes the preproGIP protein. Chromosome 12 uniprot.org
preproGIP Precursor Protein The initial translation product that undergoes processing. K-cell
pro-GIP Prohormone Intermediate precursor to active GIP forms. K-cell
Proprotein Convertase 1/3 (PC1/3) Enzyme Cleaves pro-GIP to form GIP(1-42). physiology.orgnih.gov K-cell nih.govresearchgate.net
Proprotein Convertase 2 (PC2) Enzyme Cleaves pro-GIP to form a precursor to GIP(1-30)NH2. physiology.orgnih.gov Subset of K-cells physiology.org
Gastric Inhibitory Polypeptide (1-42) Active Hormone The primary bioactive form of GIP. sochob.cl Secreted from K-cells
Gastric Inhibitory Polypeptide (1-30)NH2 Active Hormone A truncated, bioactive form of GIP. sochob.clnih.gov Secreted from a subset of K-cells
Dipeptidyl Peptidase-4 (DPP-4) Enzyme Degrades active GIP(1-42) into an inactive form. sochob.clnih.gov Circulation
PDX-1 Transcription Factor Regulates the expression of the GIP gene. oup.com K-cell Nucleus

Gastric Inhibitory Polypeptide Receptor Gipr Biology and Signaling

Molecular Characteristics of Gastric Inhibitory Polypeptide Receptor (Porcine and Animal Models)

The Gastric Inhibitory Polypeptide Receptor (GIPR) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the physiological effects of the incretin (B1656795) hormone, gastric inhibitory polypeptide (GIP). nih.govwikipedia.org In porcine (Sus scrofa), the GIPR is a protein comprised of 466 amino acids. uniprot.org The gene encoding the porcine GIPR is located on chromosome 6. uniprot.org

Studies across various animal models have been crucial in understanding the structure and function of the GIPR. The receptor shares a high degree of sequence identity across different mammalian species, which has facilitated the use of animal models to infer its function in humans. For instance, the human GIPR gene is approximately 13.8 kb long and contains 14 exons, encoding a 466-amino acid protein, and exhibits 88% sequence identity in the first 92 base pairs of the promoter region when compared to the rat GIPR. nih.gov This conservation of structure underscores the fundamental biological importance of the GIPR.

SpeciesNumber of Amino AcidsChromosomal Location of GeneSource
Porcine (Sus scrofa)466Chromosome 6 uniprot.orguniprot.org
Human (Homo sapiens)466Chromosome 19 nih.gov
Mouse (Mus musculus)Not specifiedNot specified nih.gov
Rat (Rattus norvegicus)Not specifiedNot specified nih.gov

Ligand Binding and Receptor Activation Mechanisms

The activation of the GIPR is initiated by the binding of its cognate ligand, GIP. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The binding of GIP to the GIPR is a high-affinity interaction that is crucial for its biological activity.

Gastric Inhibitory Polypeptide (1-42) Binding Affinity

The full-length, biologically active form of GIP is GIP (1-42). Its binding affinity to the GIPR has been characterized in various in vitro systems. Competition binding studies have been employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of GIP (1-42) for its receptor. These studies have consistently demonstrated a high-affinity interaction. For example, in COS-7 cells expressing the human GIPR, the Kd for GIP (1-42) was determined to be approximately 2.39 nM. nih.gov Another study using transfected CHO-KI cells reported an IC50 value of 3.08 nM for GIP (1-42). nih.gov

Cell LineReceptor SpeciesLigandBinding Affinity (Kd/IC50)Source
COS-7HumanGIP (1-42)Kd: 2.39 ± 0.18 nM nih.gov
CHO-KINot specifiedGIP (1-42)IC50: 3.08 ± 0.57 nM nih.gov
HEK293HumanGIP (1-42)Ki: 0.13 nM researchgate.net

Receptor Desensitization and Internalization Mechanisms

Upon prolonged exposure to its agonist, the GIPR undergoes desensitization and internalization, which are common regulatory mechanisms for GPCRs. Desensitization refers to the attenuation of the receptor's signaling response, while internalization involves the removal of the receptor from the cell surface into intracellular compartments.

Studies have shown that the GIPR internalizes upon agonist stimulation. The rate of internalization can vary depending on the cell type and the specific agonist. For instance, in one study, the agonist-induced internalization rate of the wild-type human GIPR was found to be 0.037 min-1 and 0.045 min-1 in response to 100 nM and 1 µM GIP (1-42), respectively. nih.gov In comparison to the glucagon-like peptide-1 receptor (GLP-1R), the GIPR has been shown to be a slow-internalizing receptor. oup.com

Desensitization of the GIPR is a key factor in the diminished insulinotropic effect of GIP observed in type 2 diabetes. nih.gov Chronic exposure to GIPR agonists can lead to functional desensitization of the receptor in pancreatic islets. nih.govmolecularmetabolism.com

ConditionReceptorAgonist ConcentrationInternalization Rate (k, min-1)Source
Wild-typeHuman GIPR100 nM GIP (1-42)0.037 ± 0.011 nih.gov
Wild-typeHuman GIPR1 µM GIP (1-42)0.045 ± 0.006 nih.gov

Intracellular Signaling Cascades Mediated by Gastric Inhibitory Polypeptide Receptor Activation

Activation of the GIPR by GIP initiates a cascade of intracellular signaling events that ultimately mediate the physiological actions of the hormone. The GIPR primarily couples to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). uniprot.org

Cyclic AMP (cAMP)/Protein Kinase A (PKA) Pathway Activation

The elevation of intracellular cAMP is a hallmark of GIPR signaling. The binding of GIP to its receptor leads to a rapid and robust increase in cAMP levels in target cells, such as pancreatic beta-cells and adipocytes. This increase in cAMP activates Protein Kinase A (PKA), a key downstream effector of GIPR signaling. nih.gov

Studies have demonstrated significant fold-increases in cAMP accumulation following GIPR activation. For example, in human adipocytes, the direct activator of adenylyl cyclase, forskolin, resulted in an approximately 5.9-fold increase in cAMP concentration. nih.gov In HEK293 cells expressing the GIPR, GIP (1-42) stimulated cAMP accumulation with an EC50 of 0.69 pM. nih.gov Activated PKA then phosphorylates various intracellular substrates, leading to the physiological responses attributed to GIP, such as the potentiation of glucose-stimulated insulin (B600854) secretion. nih.gov

Cell Type/SystemAgonistEffect on cAMP/PKAQuantitative DataSource
Human AdipocytesForskolinIncreased cAMP~5.9-fold increase nih.gov
HEK293 cellsGIP (1-42)Increased cAMPEC50: 0.69 ± 0.047 pM nih.gov
AdipocytesGIPPKA activationIncreased phosphorylation of PKA substrates nih.gov

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Involvement

In addition to the canonical cAMP/PKA pathway, GIPR activation has also been shown to involve the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway. This pathway is crucial for many cellular processes, including cell growth, survival, and metabolism.

In adipocytes, GIP has been shown to induce the phosphorylation and activation of Akt in a concentration-dependent manner. nih.gov This activation of Akt is sensitive to wortmannin, an inhibitor of PI3K, indicating the involvement of PI3K upstream of Akt. nih.gov The activation of the PI3K/AKT pathway by GIP contributes to its insulin-mimetic effects in adipocytes, such as enhanced glucose uptake. nih.gov While GIP alone does not appear to change insulin-mediated phosphorylation of Akt, it can enhance the effects of insulin on downstream targets. researchgate.net

Cell TypeEffect of GIPPathway ComponentObservationSource
AdipocytesGIP treatmentAktConcentration-dependent phosphorylation nih.gov
AdipocytesGIP treatmentPI3KPathway is wortmannin-sensitive nih.gov

Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling

The Gastric Inhibitory Polypeptide Receptor (GIPR), upon activation, engages multiple intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. glucagon.com The MAPK cascades are crucial signaling pathways that regulate a wide array of cellular functions such as proliferation, differentiation, and stress responses. nih.gov This signaling typically involves a tiered system of kinases that sequentially phosphorylate and activate one another. nih.gov

The most prominent of these cascades is the Ras/Raf/MAPK (MEK)/ERK pathway. nih.gov Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key members of this family and function as downstream effectors in this signaling cascade. mdpi.com Activation of GIPR can lead to the stimulation of the MAPK pathway, which is a necessary component for controlling gene expression in the nucleus. glucagon.comnih.gov In the context of GIPR signaling, this activation contributes to the diverse physiological effects of Gastric Inhibitory Polypeptide (GIP). While the GIPR is primarily known for its coupling to Gs proteins and subsequent cyclic adenosine (B11128) monophosphate (cAMP) production, its activation of the MAPK/ERK pathway highlights the complexity of its signaling potential. glucagon.com This pathway can be activated by G protein-coupled receptors (GPCRs) through various mechanisms, often involving G protein subunits like Gαq and Gαi, or via Gβγ-dependent routes. nih.gov The activation of ERK1/2 by GIPR is implicated in the regulation of cellular processes that go beyond the immediate metabolic effects, contributing to long-term changes in cell function and gene expression. glucagon.comnih.gov

Table 1: Key Components of the MAPK/ERK Signaling Pathway

ComponentAlternative Name(s)Primary Function in the PathwayReference
MAPK Kinase Kinase (MAP3K)e.g., RafPhosphorylates and activates MAP2K. It is often activated by Ras. nih.gov
MAPK Kinase (MAP2K)MEKDual-specificity kinase that phosphorylates and activates MAPK (ERK). nih.gov
Mitogen-Activated Protein Kinase (MAPK)ERK1/2Serine/threonine kinase that, upon activation, translocates to the nucleus to phosphorylate transcription factors and regulate gene expression. nih.govmdpi.com

Other Downstream Effectors (e.g., Epac2/cAMP-GEFII)

Beyond the canonical Protein Kinase A (PKA) pathway, cyclic adenosine monophosphate (cAMP) generated downstream of GIPR activation can signal through other effectors, most notably the Exchange protein directly activated by cAMP 2 (Epac2), also known as cAMP-guanine nucleotide exchange factor II (cAMP-GEFII). researchgate.net Epac2 is a guanine nucleotide exchange factor for the small Ras-like GTPase Rap1. nih.govnih.gov

In pancreatic β-cells, Epac2 plays a crucial role in mediating the insulinotropic effects of GIP. researchgate.net Upon binding cAMP, Epac2 undergoes a conformational change that activates its catalytic domain, which in turn activates Rap1 by promoting the exchange of GDP for GTP. nih.gov Activated Rap1 then engages downstream effectors to potentiate insulin granule exocytosis. nih.gov This mechanism is distinct from, but synergistic with, the PKA pathway. researchgate.net Research indicates that Epac2's interaction with proteins like Rim2 and Piccolo is vital for cAMP-induced insulin secretion. researchgate.net The Epac2-mediated pathway is particularly important for the second phase of glucose-stimulated insulin secretion and the mobilization of insulin granules from the reserve pool to the readily releasable pool at the plasma membrane. researchgate.net Therefore, Epac2 represents a key signaling node that couples the GIPR-cAMP signal to the machinery of insulin exocytosis in pancreatic β-cells. researchgate.netnih.gov

Table 2: Research Findings on Epac2 in GIPR Signaling

FindingExperimental ContextConclusionReference
Epac2 mediates cAMP-dependent potentiation of glucose-stimulated insulin secretion (GSIS).Studies using Epac activators and Epac2 knockout mice.Provides evidence for an Epac2-mediated action of cAMP to potentiate GSIS from both human and mouse islets. nih.gov
Epac2 interacts with Rim2 and Piccolo.Studies in pancreatic β-cells.This interaction is crucial for cAMP-induced insulin secretion and is not blocked by PKA inhibition. researchgate.net
Epac2 is a direct target of cAMP in regulated exocytosis.Studies in neuroendocrine and endocrine tissues.Epac2 activation by cAMP leads to the activation of Rap1, which controls Ca2+-dependent exocytosis. nih.gov

G Protein Coupling Pleiotropy

The Gastric Inhibitory Polypeptide Receptor (GIPR) is a class B G protein-coupled receptor (GPCR) that exhibits pleiotropic signaling, meaning it can couple to multiple types of G proteins to initiate diverse downstream cellular responses. taylorandfrancis.comnih.gov The primary and most well-characterized coupling partner for GIPR is the stimulatory G protein, Gαs. mdpi.com Activation of Gαs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. nih.gov The subsequent rise in intracellular cAMP is the principal driver of GIP's insulinotropic effect in pancreatic β-cells through the activation of PKA and Epac2. researchgate.netnih.gov

However, evidence suggests that GIPR is not restricted to coupling solely with Gαs. Like many GPCRs, it can engage other G protein families, which contributes to the breadth of its physiological actions. nih.govmdpi.com For instance, GPCRs can also couple to G proteins of the Gαq/11 or Gαi/o families. nih.govmdpi.com Gαq/11 activation typically leads to the stimulation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. glucagon.com Gαi/o coupling, conversely, inhibits adenylyl cyclase, leading to a decrease in cAMP levels. mdpi.com While Gαs coupling is predominant for GIPR's metabolic actions, the potential for coupling to other G proteins allows for a more complex and context-dependent signaling profile in different tissues and under various physiological conditions. This signaling diversity, or pleiotropy, is fundamental to the multifaceted roles of GIP, from regulating insulin secretion to influencing lipid metabolism and bone formation. taylorandfrancis.comnih.gov

Tissue-Specific Expression Patterns of Gastric Inhibitory Polypeptide Receptors in Animal Models

The physiological effects of GIP are dictated by the expression of its receptor, GIPR, in various tissues. Studies in animal models have been instrumental in mapping the distribution of GIPR and understanding its tissue-specific functions. The GIPR gene is expressed in a wide range of tissues beyond the pancreas. glucagon.com

In animal models, high levels of GIPR expression are consistently found in pancreatic islets, which aligns with GIP's primary role as an incretin hormone that potentiates glucose-dependent insulin secretion. nih.gov Adipose tissue is another significant site of GIPR expression, where GIP signaling has been shown to influence lipid metabolism. taylorandfrancis.comdiabetesjournals.org The central nervous system, including the hypothalamus, also expresses GIPR, suggesting a role for GIP in the central regulation of appetite and energy metabolism. taylorandfrancis.com Furthermore, GIPR expression has been identified in bone, where it is involved in regulating bone turnover. glucagon.com Recent research in mice has also localized GIPR expression to specific cell populations within skeletal muscle, such as fibro-adipogenic progenitors (FAPs), where it appears to play a role in the formation of intramuscular adipose tissue. nih.gov This widespread expression pattern underscores the pleiotropic nature of GIP action.

Table 3: GIPR Expression in Tissues of Animal Models

Tissue/OrganAnimal Model(s)Observed or Implied FunctionReference
Pancreatic Islets (β-cells)Rat, MousePotentiation of glucose-stimulated insulin secretion. glucagon.comnih.gov
Adipose TissueMouseRegulation of lipid metabolism, energy storage, and insulin sensitivity. taylorandfrancis.comnih.govdiabetesjournals.org
Central Nervous System (e.g., Hypothalamus, Cerebral Cortex)Rat, MouseAppetite control and neurosignaling. glucagon.comtaylorandfrancis.com
BoneMouseRegulation of bone formation and resorption. glucagon.com
StomachRatInhibition of gastric acid secretion (originally proposed function). glucagon.com
HeartRatCardioprotective effects. glucagon.com
Skeletal Muscle (Fibro-Adipogenic Progenitors)MouseRegulation of intramuscular adipose tissue accumulation. nih.gov

Physiological Roles and Mechanisms of Action of Gastric Inhibitory Polypeptide Porcine in Animal Models

Pancreatic Beta-Cell Function and Gastric Inhibitory Polypeptide (Porcine)

Porcine GIP is a potent modulator of pancreatic beta-cell activity, influencing insulin (B600854) secretion, cell survival, and biosynthesis.

A primary function of porcine GIP is its ability to enhance glucose-stimulated insulin secretion (GSIS). In studies using perfused rat pancreas, porcine GIP was shown to strongly potentiate both the first and second phases of insulin release in the presence of elevated glucose levels. nih.gov This incretin (B1656795) effect is crucial for maintaining glucose homeostasis after a meal. Infusion of porcine GIP in pigs, alongside glucose, resulted in a significant increase in insulin release compared to glucose infusion alone, highlighting its pharmacological effect on insulin secretion. nih.gov The mechanism involves GIP binding to its G protein-coupled receptor on beta-cells, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates protein kinase A (PKA) and Epac2, which in turn amplify the insulin secretory response to glucose.

Animal models have demonstrated that GIP signaling is essential for the physiological expansion and maintenance of beta-cell mass. In a transgenic pig model expressing a dominant-negative GIP receptor (GIPRdn), impaired GIP function led to a significant reduction in beta-cell proliferation. nih.gov Specifically, 11-week-old GIPRdn transgenic pigs exhibited a 60% decrease in beta-cell proliferation compared to control animals. nih.gov This reduction in proliferation resulted in a progressive decline in beta-cell mass, with a 35% reduction at 5 months of age and a 58% reduction in 1- to 1.4-year-old transgenic pigs. nih.gov These findings underscore the critical role of GIP in promoting beta-cell growth and survival.

The influence of GIP extends to the regulation of insulin production at the genetic level. While direct studies on porcine GIP's effect on insulin biosynthesis in porcine models are detailed, the general mechanism involves the activation of signaling pathways that promote the transcription of the insulin gene. In transgenic mice where the human insulin gene was placed under the control of the rat GIP promoter, insulin biosynthesis was specifically targeted to the enteroendocrine K-cells of the stomach and duodenum, the natural site of GIP production. oup.com This demonstrates the potent and tissue-specific nature of GIP-mediated gene expression.

While GIP is primarily known for its insulinotropic effects, it can also influence glucagon (B607659) secretion from pancreatic alpha-cells. However, this effect appears to be context-dependent. In pigs, changes in glucose levels have a more pronounced and rapid impact on glucagon secretion than on insulin secretion. frontierspartnerships.org Some studies suggest that under certain conditions, such as euglycemia or hypoglycemia, GIP can have a glucagonostatic effect, meaning it suppresses glucagon release. This action would complement its insulin-releasing properties to prevent excessive glucose production by the liver.

Adipose Tissue Metabolism and Gastric Inhibitory Polypeptide (Porcine)

Beyond its effects on the pancreas, porcine GIP also plays a direct role in regulating the metabolic activities of adipose tissue.

Influence on Lipoprotein Lipase (B570770) (LPL) Activity and Triglyceride Clearance

Gastric Inhibitory Polypeptide (GIP) plays a significant role in lipid metabolism, particularly in the regulation of Lipoprotein Lipase (LPL) activity and the subsequent clearance of triglycerides from the bloodstream. LPL is a critical enzyme that hydrolyzes triglycerides found in chylomicrons and very-low-density lipoproteins (VLDL), facilitating the uptake of fatty acids into tissues like adipose tissue for storage. zen-bio.come-enm.org

In animal models, particularly utilizing adipocytes, GIP has been demonstrated to directly stimulate LPL activity. Studies on 3T3-L1 adipocytes, a common cell line model, revealed that GIP treatment significantly increases LPL activity. zen-bio.com For instance, when applied in the presence of insulin, GIP was shown to cause an approximate 2.6-fold increase in LPL activity compared to basal levels. zen-bio.com This effect promotes the clearance of chylomicron-associated triglycerides from the blood. zen-bio.com The stimulation of LPL by GIP provides a mechanism for managing the influx of dietary fats, as fat ingestion is a primary stimulus for GIP secretion. nih.gov By enhancing the activity of LPL in adipose tissue, GIP facilitates the efficient storage of fatty acids derived from dietary triglycerides. zen-bio.comnih.gov

The mechanism underlying this effect involves a specific signal transduction pathway. Research indicates that GIP's action on adipocytes leads to increased phosphorylation of protein kinase B (PKB) and subsequent reductions in the phosphorylation of LKB1 and AMP-activated protein kinase (AMPK). zen-bio.com This signaling cascade ultimately enhances LPL activity and promotes triglyceride accumulation in fat cells. zen-bio.com

Table 1: Effect of GIP on Lipoprotein Lipase (LPL) Activity in 3T3-L1 Adipocytes An interactive data table representing the fold increase in LPL activity upon treatment with GIP in the presence of insulin.

Treatment Group Fold Increase in LPL Activity (Mean)
Basal (Insulin only) 1.0
GIP (100 nM) + Insulin (1 nM) ~2.6

Adipocyte Differentiation Mechanisms

Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes develop into mature, fat-storing adipocytes. This complex process is regulated by a cascade of transcription factors, including peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding proteins (C/EBPs). nih.govpaulogentil.com While glucose is a known inducer of adipogenesis in porcine adipocytes, GIP also contributes to this process, primarily through its influence on lipid metabolism. nih.gov

The role of GIP in adipocyte differentiation is closely linked to its effects on LPL activity. nih.gov By stimulating LPL, GIP enhances the hydrolysis of triglycerides and the uptake of fatty acids into preadipocytes. zen-bio.comnih.gov These fatty acids can then act as ligands for transcription factors like PPAR-γ, which is a key regulator of adipogenesis. nih.gov The activation of PPAR-γ triggers the expression of genes necessary for the development of the mature adipocyte phenotype, including those involved in lipid accumulation. nih.govpaulogentil.com

In porcine preadipocyte cell lines, which serve as valuable models for studying adipogenesis, the differentiation process involves a transition from fibroblast-like cells to mature, lipid-filled adipocytes. researchgate.net GIP's ability to promote triglyceride accumulation supports this terminal differentiation phase. zen-bio.com Research using cultured preadipocytes has shown that GIP stimulates significant increases in LPL activity, which is a key step preceding full differentiation and fat storage. nih.gov

Bone Metabolism and Gastric Inhibitory Polypeptide (Porcine)

GIP has emerged as a significant regulator of bone metabolism, exerting direct effects on both bone-forming osteoblasts and bone-resorbing osteoclasts. nih.gov Animal models have been crucial in elucidating these functions, demonstrating that GIP plays a protective role in the skeletal system.

Modulation of Osteoblast Activity and Bone Formation

Osteoblasts are the cells responsible for synthesizing new bone matrix. GIP has been shown to directly support the function and survival of these cells. In studies using primary human osteoblasts, GIP was found to improve osteoblast survival through signaling pathways involving cAMP and Akt. nih.govconsensus.app This pro-survival effect is critical for maintaining a healthy population of bone-forming cells.

Porcine models are particularly relevant for bone regeneration studies due to the similarity between pig and human bone composition and structure. nih.gov While direct studies on porcine GIP's effect on porcine osteoblasts are specific, the general mechanism observed in other models is considered translatable. For example, in ovariectomized rodent models of osteoporosis, administration of GIP analogs prevented the loss of bone mineral density, indicating a positive effect on bone formation. mdpi.com The improved survival of osteoblasts under the influence of GIP contributes to maintaining the balance of bone remodeling in favor of bone formation, which could increase bone mass and strength. consensus.app

Table 2: New Bone Formation in Porcine-Derived Grafts (Contextual Animal Model Data) This table provides data from a study on porcine bone grafts in rabbit calvaria defects, illustrating the osteoconductive potential of porcine-derived materials used in bone metabolism research. Note: This reflects the properties of a porcine graft, not the direct action of the GIP polypeptide.

Graft Material New Bone Formation (%) at 8 Weeks (Mean ± SD)
Collagenated Porcine Graft (CPG) 60.92% ± 2.46%
Porcine Graft Alone 41.16% ± 2.17%
HA/β-TCP 38.21% ± 2.67%

Inhibition of Osteoclast Activity and Bone Resorption

Osteoclasts are cells that break down bone tissue, a process known as bone resorption. An excess of osteoclast activity can lead to bone loss. GIP directly counteracts this process by inhibiting osteoclast formation and function. nih.govmdpi.com

Studies have shown that the GIP receptor (GIPR) is robustly expressed in mature human osteoclasts. nih.gov When GIP binds to its receptor on these cells, it triggers multiple signaling pathways (including cAMP, Src, Akt, and p38) that ultimately impair the nuclear translocation of key transcription factors like NFATc1 and NF-κB, which are essential for osteoclastogenesis and function. nih.govconsensus.app

In animal models, this translates to a potent anti-resorptive effect. GIP has been shown to inhibit osteoclastogenesis, delay bone resorption, and increase osteoclast apoptosis (programmed cell death). nih.govconsensus.app In mouse models, the GIP analog (D-Ala2)GIP was found to ameliorate LPS-induced osteoclastogenesis and inflammatory bone resorption by suppressing the expression of pro-osteoclastogenic factors like TNF-α and RANKL. mdpi.com This direct inhibitory action on osteoclasts, combined with its supportive role for osteoblasts, positions GIP as a key hormonal regulator that shifts the balance of bone remodeling towards bone preservation. nih.gov

Central Nervous System Effects of Gastric Inhibitory Polypeptide (Porcine) in Animal Models

Beyond its metabolic roles in peripheral tissues, GIP also exerts effects within the central nervous system, particularly in the regulation of energy balance. The pig is considered a valuable animal model for studying appetite and metabolic syndrome due to its physiological similarities to humans, including its omnivorous nature and propensity to develop obesity. nih.gov

Influence on Appetite and Energy Homeostasis

The regulation of energy homeostasis involves a complex interplay between peripheral signals and central neural circuits. GIP is part of the gut-brain axis, a communication system that informs the brain about nutrient availability and energy status. While traditionally known for its incretin effect, evidence suggests GIP also contributes to the central regulation of appetite.

Neuroprotection and Cognitive Function (as observed in animal models)

The GIP receptor is expressed in the central nervous system, and emerging evidence from animal studies suggests a significant neuroprotective role for this polypeptide. GIP and its long-acting, protease-resistant analogues have been shown to cross the blood-brain barrier and exert protective effects in animal models of Alzheimer's disease. nih.gov These effects include protecting synaptic function and numbers, promoting the proliferation of neurons, reducing amyloid plaque deposition in the cortex, and mitigating the chronic neuroinflammatory response. nih.gov

Furthermore, novel dual agonist peptides that activate both the GIP receptor and the glucagon-like peptide-1 (GLP-1) receptor are showing considerable promise in animal models of neurodegeneration. nih.govfrontiersin.org Studies indicate that these dual agonists may offer superior neuroprotective effects compared to single GLP-1 analogues. researchgate.net These findings highlight the therapeutic potential of targeting the GIP pathway to combat neurodegenerative disorders, with animal models providing the foundational evidence for these protective mechanisms. researchgate.net

Gastrointestinal Tract Physiology and Gastric Inhibitory Polypeptide (Porcine)

The initial discovery and naming of Gastric Inhibitory Polypeptide stemmed from its observed ability to inhibit gastric acid secretion. nih.gov Early studies in dog models with denervated gastric pouches demonstrated that GIP could decrease stomach acid secretion, leading to its classification as an "enterogastrone"—a hormone released by the gut in response to nutrients that inhibits gastric function. nih.govwikipedia.org

However, subsequent research has led to a re-evaluation of this role. It was discovered that the inhibitory effects on gastric acid are primarily achieved at concentrations higher than those observed physiologically after a meal. nih.govwikipedia.org At normal physiological levels, GIP is now considered a weak inhibitor of acid secretion. nih.govwikipedia.org Further investigation in animal models has suggested an indirect mechanism for its acid-inhibiting properties. In an isolated perfused rat stomach model, GIP was found to be a potent stimulator of somatostatin release. nih.gov This suggests that the enterogastrone actions of GIP may be mediated through its stimulation of somatostatin, a well-known inhibitor of gastric acid secretion. nih.gov

Traditionally, GIP was also thought to act as an enterogastrone by reducing the rate at which food is transferred from the stomach to the small intestine. wikipedia.org This delay in gastric emptying is a characteristic feature of incretin hormones, as it helps to regulate the influx of nutrients into the intestine, thereby preventing sharp peaks in blood glucose after a meal. taylorandfrancis.commdpi.com However, similar to its role in acid secretion, the physiological significance of GIP's effect on gastric emptying has been debated. While some animal studies support this inhibitory role, the effect appears to be less pronounced than that of the other major incretin hormone, GLP-1.

Studies in animal models have provided clear evidence that GIP modulates intestinal motility. Incretin hormones are known to often display inhibitory actions on gut movement. nih.gov Research in mice demonstrated that the administration of exogenous GIP inhibits intestinal glucose absorption primarily by reducing intestinal motility. nih.gov This effect was observed via a reduction in small intestinal transit by approximately 40%. nih.gov

Interestingly, this mechanism appears to be independent of the GLP-1 receptor but is mediated through a somatostatin-dependent pathway. nih.gov The use of a somatostatin receptor antagonist was found to reduce GIP's inhibitory effect on intestinal transit. nih.gov In another study using diabetic Goto-Kakizaki (GK) rats, GIP was shown to inhibit small bowel motility, specifically by abolishing the migrating myoelectric complex, which is the cyclic pattern of electrical and motor activity in the gut during fasting. nih.gov This indicates a preserved incretin response on motility even in a diabetic state. nih.gov

Research Findings on GIP (Porcine) and Intestinal Motility in Animal Models
Animal ModelKey FindingProposed MechanismCitation
Wild-type and GLP-1 receptor-deficient miceExogenous GIP inhibited small intestinal transit by 40%.Mediated through a somatostatin-dependent pathway, not the GLP-1 receptor. nih.gov
Goto-Kakizaki (GK) rats (Type 2 diabetes model)GIP inhibited small bowel motility by abolishing the migrating myoelectric complex.Demonstrates a preserved incretin response on gut motility in a diabetic state. nih.gov

Other Peripheral Actions of Gastric Inhibitory Polypeptide (Porcine) in Animal Models (e.g., Cardiac, Vascular)

The porcine model is considered highly translational for studying human cardiovascular diseases due to significant similarities in cardiac anatomy, physiology, and coronary circulation. nih.govnih.govthepharmajournal.com While direct research on the cardiovascular effects of porcine GIP is limited, studies on the incretin class of hormones, to which GIP belongs, have shown cardioprotective properties in various preclinical animal models. These beneficial effects are often considered independent of the hormones' glucose-lowering actions. The pig model is frequently used in preclinical cardiovascular research to test new therapies and interventions, underscoring its relevance for investigating the potential systemic effects of gut hormones like GIP. thepharmajournal.comresearchgate.net

Regulation of Gastric Inhibitory Polypeptide Porcine Secretion and Metabolism

Nutritional Regulation of Gastric Inhibitory Polypeptide (Porcine) Release

The primary stimulus for the release of GIP from intestinal K-cells is the ingestion and subsequent absorption of nutrients. nih.gov The presence of carbohydrates, lipids, and to a lesser extent, proteins in the small intestine triggers a rapid secretory response.

The ingestion of carbohydrates, particularly glucose, is a potent stimulus for GIP secretion. nih.govyoutube.comnih.gov Enteroendocrine K-cells sense the presence of glucose in the intestinal lumen primarily through a sodium-coupled glucose transporter-1 (SGLT-1) variant. nih.gov This transport mechanism initiates the signaling cascade that results in the release of GIP into the bloodstream. The response is dose-dependent, and this glucose-mediated secretion is a critical component of the "incretin effect," where oral glucose elicits a much larger insulin (B600854) response than an equivalent intravenous dose. nih.gov Studies in isolated perfused porcine pancreas have shown that GIP is a powerful insulin-stimulator in the presence of glucose concentrations similar to those seen after an oral glucose load. nih.gov

Dietary fat is considered the most potent stimulus for GIP secretion. nih.govnih.govresearchgate.net The presence of long-chain fatty acids in the duodenum and jejunum leads to a significant and sustained release of GIP. nih.gov Research in growing pigs has demonstrated that accustoming the animals to a high-fat diet can cause an exaggerated GIP secretion in response to a subsequent high-fat meal. researchgate.net This enhanced secretion may be linked to an increase in the total GIP content within the small intestine, suggesting that dietary fat levels can regulate GIP synthesis. researchgate.net In pigs, adipose tissue is a primary site for lipid synthesis (lipogenesis), a process influenced by various hormones. nih.gov The GIP secreted in response to fat intake plays a role in this process by promoting energy storage. oup.comdiabetesjournals.org

The ingestion of proteins and their constituent amino acids also stimulates the release of GIP, although generally to a lesser extent than carbohydrates and fats. nih.gov While specific mechanisms in pigs are not as extensively detailed as for other nutrients, studies in other species have shown that certain amino acids, particularly aromatic ones, can trigger incretin (B1656795) release. semanticscholar.org Research in dogs using porcine GIP demonstrated that the co-administration of an amino acid mixture and GIP resulted in a greater insulin response than either substance alone, suggesting a synergistic relationship that relies on meal-induced GIP secretion. physiology.org

Nutrient Class Primary Stimulus Relative Potency in GIP Secretion
Lipids Long-chain fatty acidsHigh
Carbohydrates GlucoseHigh
Proteins Amino acidsModerate

Enzymatic Degradation and Inactivation Pathways of Gastric Inhibitory Polypeptide (Porcine)

Once secreted into the circulation, porcine GIP has a very short biological half-life due to rapid enzymatic degradation. nih.govnih.gov This swift inactivation ensures a transient and tightly controlled physiological effect. The primary enzyme responsible for this process is Dipeptidyl Peptidase-4 (DPP-4). nih.govdiabetesjournals.orgnih.gov

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease enzyme widely expressed in the body, including in a soluble form in plasma and on the surface of capillary endothelial cells. nih.govnih.govoup.com DPP-4 rapidly inactivates GIP by cleaving the first two amino acids from its N-terminus. nih.govlifescienceproduction.co.uk This cleavage, which targets the alanine (B10760859) residue at the second position of the GIP sequence, results in the formation of the biologically inactive metabolite, GIP (3-42). lifescienceproduction.co.ukglucagon.com

Studies in anesthetized pigs have definitively shown the critical role of DPP-4 in porcine GIP metabolism. In one key study, the administration of a specific DPP-4 inhibitor (valine-pyrrolidide) had a profound effect on the stability and concentration of active GIP. nih.govdiabetesjournals.orgbioworld.com Without inhibition, intact, active GIP accounted for only about 14.5% of the total circulating GIP immunoreactivity after an infusion. nih.gov However, when the DPP-4 inhibitor was co-administered, the proportion of intact GIP increased to approximately 40.9%. nih.gov This inhibition more than doubled the plasma half-life of the active peptide. nih.gov

While these findings confirm that DPP-4 is the principal regulator of GIP bioactivity, they also suggest it may not be the sole enzyme involved in its degradation, as some level of inactivation still occurs even with complete DPP-4 inhibition. nih.govdiabetesjournals.orgglucagon.com

Parameter GIP Infusion Alone GIP Infusion with DPP-4 Inhibitor
Plasma t½ of Intact GIP 3.3 ± 0.3 minutes8.1 ± 0.3 minutes
Intact GIP (% of Total) 14.5 ± 2.5%40.9 ± 0.9%
Data from a study in anesthetized pigs receiving an infusion of porcine GIP. nih.gov

Formation of Truncated Metabolites (e.g., Gastric Inhibitory Polypeptide (3-42)) and their Activity

The primary active form of Gastric Inhibitory Polypeptide (porcine), GIP(1-42), undergoes rapid enzymatic degradation in the bloodstream, leading to the formation of truncated metabolites. The most significant of these is GIP(3-42), which results from the cleavage of the first two N-terminal amino acids.

The enzyme responsible for this specific cleavage is Dipeptidyl peptidase-IV (DPP-IV), a serine protease that is also involved in the metabolism of other important peptides. nih.govnih.gov DPP-IV selectively removes a dipeptide from the N-terminus of peptides that have a proline or alanine at the penultimate position. nih.gov In the case of porcine GIP(1-42), DPP-IV cleaves the Tyr-Ala dipeptide from the N-terminus, yielding the metabolite GIP(3-42). nih.govoup.com This degradation process is a key regulator of the biological activity of GIP in vivo. nih.gov

Studies in anesthetized pigs have demonstrated the significant role of DPP-IV in GIP metabolism. When exogenous GIP was infused, the intact peptide accounted for only a small fraction of the total immunoreactivity, highlighting the rapid degradation that occurs. nih.gov Inhibition of DPP-IV in these studies led to a significant increase in the plasma half-life of intact GIP and a corresponding increase in its insulinotropic effects. nih.gov The liver, kidney, and extremities have been identified as the main sites for the removal of intact GIP from the circulation. nih.gov

The biological activity of the major metabolite, GIP(3-42), has been a subject of considerable research. Early studies analyzing commercially available preparations of natural porcine GIP found that they contained a significant amount of the biologically inactive GIP(3-42) fragment. nih.govoup.com

Table 1: Composition of a Commercial Preparation of Natural Porcine GIP

Component Percentage (wt/wt)
Intact porcine GIP(1-42) 58%
GIP-fragment (des-tyr-ala-GIP(3-42)) 32%
Cholecystokinin (B1591339) (CCK)-33 2%
Cholecystokinin (CCK)-39 2%

Data sourced from a study analyzing the composition of commercially available porcine GIP preparations. nih.gov

Subsequent research has confirmed that GIP(3-42) is largely devoid of the primary biological activities of the parent molecule. In vitro studies using isolated perfused rat pancreas have shown that GIP(3-42) does not stimulate insulin secretion. researchgate.net Furthermore, it did not exhibit antagonistic activity towards GIP(1-42) at physiologically relevant concentrations. nih.govoup.com

While GIP(3-42) can bind to the GIP receptor, its affinity is considerably lower than that of the intact GIP(1-42). researchgate.netdiabetesjournals.org In cell-based assays, GIP(3-42) alone did not stimulate cyclic AMP (cAMP) accumulation, a key second messenger in the GIP signaling pathway. researchgate.netdiabetesjournals.org At very high concentrations, it has been shown to act as a weak antagonist to GIP(1-42) in vitro. researchgate.netphysiology.org However, in vivo studies in pigs have demonstrated that even at postprandial concentrations, GIP(3-42) does not antagonize the insulinotropic or antihyperglycemic actions of GIP(1-42). researchgate.netphysiology.org

Table 2: In Vitro Activity of GIP(1-42) and GIP(3-42)

Peptide Activity Finding
GIP(1-42) Receptor Binding Affinity (IC50) 5.2 nM
cAMP Accumulation (EC50) 13.5 pM
GIP(3-42) Receptor Binding Affinity (IC50) 22 nM
cAMP Accumulation No effect alone
Antagonistic Activity (IC50) 92 nM (vs 10 pM GIP(1-42))

Data from studies on COS-7 cells transfected with the human GIP receptor. researchgate.net

Interactions and Cross Talk of Gastric Inhibitory Polypeptide Porcine with Other Endocrine Systems in Animal Models

Synergistic and Antagonistic Effects with Glucagon-Like Peptide-1 (GLP-1)

The interplay between GIP and GLP-1, the two primary incretin (B1656795) hormones, is complex, exhibiting both synergistic and occasionally antagonistic effects in animal models. Co-administration of porcine GIP and GLP-1 has been shown to have a greater effect on insulin (B600854) secretion than either hormone alone. nih.gov In vitro studies using rodent beta cells have demonstrated that a combination of GIP and GLP-1 leads to a more significant potentiation of subsequent glucose- or GLP-1-induced insulin secretion compared to individual peptide stimulation. nih.gov Furthermore, in insulinoma cells, their co-administration results in an additive cyclic AMP (cAMP) response. nih.gov

However, the effects on glucagon (B607659) secretion are more nuanced. While GLP-1 is known to inhibit glucagon release during hyperglycemia, GIP can have a glucagonotropic effect, particularly at low glucose levels. mdpi.com A study involving the co-infusion of porcine GIP and GLP-1 in non-diabetic humans during a hyperglycemic clamp demonstrated a significant inhibition of glucagon secretion, an effect that was superior to the infusion of either peptide alone. nih.govmdpi.com

In contrast, studies utilizing dual GLP-1 and GIP receptor agonists in mice with diet-induced obesity have yielded inconsistent results regarding glucose-lowering effects, with some studies showing no additional benefit of dual agonism compared to treatment with a single incretin hormone. nih.gov Interestingly, in lean pigs that underwent Roux-en-Y gastric bypass (RYGB), both GIP and total GLP-1 release were significantly increased in response to an oral glucose load, suggesting a coordinated upregulation of both incretin systems following this surgical intervention. nih.govresearchgate.net However, the levels of active GLP-1 were found to be lower, challenging its direct role in the metabolic improvements seen after RYGB. nih.gov

Table 1: Effects of Porcine GIP and GLP-1 Co-Administration in Animal and In Vitro Models

Model System Hormone(s) Administered Observed Effects Reference(s)
Rodent Beta Cells GIP and GLP-1 Greater potentiation of insulin secretion nih.gov
Insulinoma Cells GIP and GLP-1 Additive cAMP response nih.gov
Lean Pigs (post-RYGB) Endogenous release Increased total GIP and GLP-1 nih.govresearchgate.net
Mice with Diet-Induced Obesity Dual GLP-1/GIP Receptor Agonists Inconsistent effects on glucose tolerance nih.gov

Interactions with Insulin and Glucagon Secretion Dynamics

Porcine GIP is a potent stimulator of insulin secretion, a key aspect of its incretin effect. In vivo studies in pigs have demonstrated that the infusion of porcine GIP along with glucose leads to a significant increase in insulin release compared to glucose infusion alone. nih.gov This enhanced insulin secretion contributes to a significant increase in glucose clearance. nih.gov The insulinotropic action of GIP is glucose-dependent, meaning it primarily stimulates insulin release in the presence of elevated blood glucose levels, thereby reducing the risk of hypoglycemia.

The dynamics of GIP's interaction with glucagon are more complex and appear to be dependent on the prevailing glucose concentration. While GLP-1 generally suppresses glucagon secretion, GIP has been shown to stimulate glucagon release during hypoglycemic conditions. mdpi.com This bifunctional role of GIP—stimulating insulin during hyperglycemia and glucagon during hypoglycemia—suggests it plays a role in maintaining glucose homeostasis across a range of metabolic states.

A study on lean pigs that underwent gastric bypass surgery revealed a 3.5-fold enhancement in early insulin release in response to an oral glucose tolerance test, which was accompanied by a significant increase in GIP release. nih.govresearchgate.net This highlights the important role of GIP in the enhanced insulin response observed after this surgical procedure.

Table 2: Effects of Porcine GIP on Insulin and Glucagon Secretion in Pigs

Experimental Condition Key Findings Reference(s)
Infusion of porcine GIP with glucose Significant increase in insulin release and glucose clearance nih.gov
Roux-en-Y Gastric Bypass Enhanced early insulin release and increased GIP secretion nih.govresearchgate.net
General physiological state Stimulates glucagon secretion during hypoglycemia mdpi.com

Interplay with Other Gut Hormones (e.g., Secretin, Cholecystokinin (B1591339), Vasoactive Intestinal Peptide)

Porcine GIP is part of a larger family of structurally related gut hormones that includes secretin, cholecystokinin (CCK), and vasoactive intestinal peptide (VIP). lifescienceproduction.co.uk These hormones often exhibit overlapping functions and can interact at the receptor level.

Studies on dispersed pancreatic acinar cells from guinea pigs have shown that both porcine VIP and secretin can stimulate cyclic AMP accumulation, suggesting interactions with shared signaling pathways. nih.govscilit.com These studies also indicated the presence of two classes of receptors: one with high affinity for VIP and low affinity for secretin, and another with low affinity for VIP and high affinity for secretin. nih.govnih.gov This suggests a potential for cross-reactivity and complex regulatory interactions between these hormones. The amino acid sequence of secretin is similar to that of GIP, VIP, and glucagon, further supporting the potential for functional overlap. nih.gov

While direct studies on the interaction of porcine GIP with CCK in pigs are limited, research on the release of CCK and GLP-1 in response to amino acids in an ex vivo pig small intestine model provides some context. nih.gov This study demonstrated that different amino acids can stimulate the release of these anorexigenic hormones, highlighting the intricate nutrient-sensing mechanisms that regulate gut hormone secretion. nih.gov Given the co-localization and potential for co-secretion of these hormones from enteroendocrine cells, it is plausible that their actions are coordinated. For instance, it has been shown that GLP-1 and CCK can regulate one another in a feed-forward mechanism to maximize their production in response to metabolic stress like obesity in mouse models. nih.gov

Table 3: Interactions of Porcine GIP-Related Peptides in Animal Models

Peptide(s) Model System Observed Interaction Reference(s)
Porcine VIP and Secretin Guinea Pig Pancreatic Acinar Cells Stimulation of cAMP; interaction with shared receptors with different affinities nih.govscilit.comnih.gov
CCK and GLP-1 Ex vivo Pig Small Intestine Co-release stimulated by amino acids nih.gov
GLP-1 and CCK Mouse Islets Potential for mutual regulation in a feed-forward mechanism nih.gov

Influence of Adipokines and Other Metabolic Hormones on Gastric Inhibitory Polypeptide Signaling

Adipose tissue is an active endocrine organ that secretes various hormones known as adipokines, which can influence GIP signaling. Key adipokines such as adiponectin and leptin have been shown to interact with the GIP system, primarily in rodent models.

Studies in mice have revealed a reciprocal relationship between GIP signaling and adiponectin. Inhibition of GIP signaling in GIP receptor-deficient mice on a high-fat diet led to increased plasma adiponectin levels and enhanced fat oxidation. nih.gov This suggests that GIP may normally suppress adiponectin production and that blocking GIP action could have beneficial metabolic effects mediated by increased adiponectin.

Leptin, another critical adipokine involved in appetite regulation and energy expenditure, also appears to influence GIP secretion. In leptin-deficient ob/ob mice, which are a model of obesity, plasma GIP levels are elevated. mdpi.com This increase may be linked to the low-grade inflammation present in the adipose tissue of these animals. mdpi.com Indeed, administration of lipopolysaccharide (LPS), an inflammatory agent, was shown to increase GIP secretion in wild-type mice, supporting the link between inflammation and GIP release. mdpi.com In pigs, which are considered a good model for studying human obesity, alterations in leptin signaling have been observed with increased adiposity, suggesting that similar interactions with GIP may occur in this species. nih.govnih.gov

Furthermore, centrally administered GIP in mice has been shown to diminish hypothalamic sensitivity to leptin, indicating a potential for GIP to interfere with leptin's anorexigenic signals in the brain. mdpi.com

Table 4: Influence of Adipokines on GIP Signaling in Animal Models

Adipokine Animal Model Observed Influence on GIP System Reference(s)
Adiponectin Mice (GIP receptor-deficient) Inhibition of GIP signaling increases plasma adiponectin levels. nih.gov
Leptin Mice (ob/ob) Leptin deficiency is associated with increased plasma GIP levels, possibly due to inflammation. mdpi.com
Leptin Mice Central GIP administration reduces hypothalamic sensitivity to leptin. mdpi.com

Advanced Research Methodologies for Studying Gastric Inhibitory Polypeptide Porcine

In Vitro Cellular Models for Gastric Inhibitory Polypeptide (Porcine) Research

In vitro models provide controlled environments to investigate the direct cellular and molecular effects of porcine GIP. These systems are crucial for dissecting signaling pathways and understanding the function of specific cell types that respond to GIP.

Pancreatic islets are a primary target for GIP's insulinotropic action. While much of the foundational work on GIP's effects on beta-cells has utilized rodent cell lines like INS-1E and MIN6 insulinoma cells, studies involving porcine islets are particularly relevant for translational research. physiology.orgeujtransplantation.com Research on isolated islets from pigs, including those from genetically modified models, has been critical. eujtransplantation.comthieme-connect.com For example, studies using islets from GIPRdn transgenic pigs have demonstrated that the expression of a dominant-negative GIP receptor impairs GIP function directly within the islet. thieme-connect.com In vitro characterization of isolated neonatal and adult porcine islets reveals their secretory function in response to stimuli. eujtransplantation.comfrontiersin.org Studies on dispersed pancreatic acinar cells from guinea pigs have investigated the effects of purified natural porcine GIP, noting its influence on cyclic AMP levels. nih.gov Physiologic concentrations of porcine GIP have been shown to elicit an immediate, albeit impaired, beta-cell response in islets from diabetic subjects under hyperglycemic clamp conditions. nih.gov

Adipose tissue is another key target for GIP, playing a role in energy storage and metabolism. Adipocyte culture systems have been invaluable in demonstrating the direct effects of porcine GIP on fat cells. frontiersin.orgnih.gov Both primary porcine preadipocytes and immortalized cell strains, such as the spontaneously immortalized porcine adipocyte (psiADSC) and the ISP-4 cell strain, serve as models for these investigations. nih.govdragonb.ioresearchgate.net Research using these systems has shown that GIP possesses insulin-mimetic properties, enhancing glucose uptake and adipocyte development, in part through the activation of the Akt signaling pathway. nih.gov In vitro studies have demonstrated that GIP directly stimulates fat accumulation in adipose tissue by influencing lipoprotein lipase (B570770) expression and activity. nih.gov It also promotes fatty acid uptake in primary adipocytes. researchgate.net

Table 1: Summary of In Vitro Research Findings on Porcine GIP in Adipocyte Culture Systems
Cell SystemObserved Effect of Porcine GIPKey Finding/MechanismReference
Differentiated 3T3-L1 adipocytesEnhanced adipocyte development (increased aP2 expression)GIP may potentiate the effects of insulin (B600854) during adipocyte differentiation. nih.gov
Differentiated 3T3-L1 adipocytesIncreased glucose uptakeMediated through activation of Akt, promoting GLUT-4 translocation to the cell membrane. nih.gov
Primary differentiated mouse pre-adipocytesStimulation of fatty acid uptakeDemonstrates a direct role of GIP in promoting fat absorption into adipocytes. researchgate.net
Differentiated 3T3-L1 adipocytesAugmented IL-6 and SOCS3 mRNA expression (in the presence of TNF-α)Suggests GIPR signaling in adipose tissue contributes to inflammatory responses and may influence insulin sensitivity. nih.gov
Immortalized Swine Preadipocytes (ISP-4)High adipogenic potentialDevelopment of a stable porcine cell line for studying adipogenesis and for potential use in cultured fat production. nih.gov

Enteroendocrine K-cells, located primarily in the duodenum and jejunum, are responsible for synthesizing and secreting GIP in response to nutrient ingestion. nih.gov Understanding the mechanisms of GIP secretion is crucial, and various models have been developed for this purpose. While many models use murine or human cells, such as GIP-Venus transgenic mice or human duodenal organoids, comparative studies in pigs provide essential species-specific insights. nih.govnih.govphysoc.org

Research has revealed significant differences in the hormone localization patterns of K-cells between pigs and mice. researchgate.netbohrium.com In both species, K-cells can colocalize GIP with other hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). researchgate.netbohrium.com However, the distribution and combination of these hormones vary. For instance, in the pig duodenum, over 40% of enteroendocrine cells contain PYY, with most also containing either GLP-1 or GIP, a pattern that differs from what is observed in mice. researchgate.netbohrium.com These findings suggest that the traditional classification of K-cells may need revision and highlight inter-species differences that are critical for translating research findings. researchgate.net Studies using GIP-producing cell lines have indicated that nutrient-stimulated GIP secretion may be independent of KATP channels, relying instead on calcium mobilization. physiology.orgwustl.edu

Ex Vivo Organ Perfusion Techniques (e.g., Isolated Perfused Pancreas, Intestine)

Ex vivo organ perfusion techniques bridge the gap between in vitro and in vivo studies by maintaining the complex, three-dimensional architecture and cellular diversity of an organ in a controlled laboratory setting. plos.org These models are particularly useful for studying the integrated physiological responses to porcine GIP.

The isolated perfused porcine pancreas model has been used to conclusively demonstrate that GIP is a potent stimulator of insulin secretion. nih.gov In these experiments, GIP increased insulin release in a dose-dependent manner at various glucose concentrations, solidifying its role as a powerful incretin (B1656795) hormone. nih.gov The sensitivity of the beta-cells to GIP in this model was found to be independent of the glucose concentration. nih.gov

Furthermore, the porcine ex vivo intestinal segment model has emerged as a valuable tool. nih.gov This model uses intact tissue segments from different regions of the pig intestine (duodenum, jejunum, ileum) to study nutrient bioaccessibility, local metabolism, and hormone release. plos.orgnih.govresearchgate.net It preserves the various cell types, including epithelial, goblet, and enteroendocrine cells, in their natural arrangement. nih.gov The swine duodenum segment perfusion model has been shown to maintain organ viability and functionality for several hours, allowing for the study of nutrient absorption and bioaccessibility over time. plos.org These intestinal models are also used to evaluate drug transport and metabolism, leveraging the physiological similarities between the porcine and human gut. researchgate.netresearchgate.net

Biochemical and Molecular Assays for Gastric Inhibitory Polypeptide (Porcine) and Receptor Quantification

A variety of biochemical and molecular assays are essential for the quantitative analysis of porcine GIP and its receptor, enabling researchers to measure peptide concentrations, assess receptor binding characteristics, and quantify gene expression levels.

Immunoassays (ELISA, RIA, Luminex) for Peptide Measurement

Immunoassays are the most common methods for quantifying porcine GIP levels in biological samples like serum, plasma, and cell culture supernatants. assaygenie.com

ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available ELISA kits are widely used for the detection of porcine GIP. assaygenie.commybiosource.combiovenic.comavivasysbio.comnovateinbio.com These kits typically employ a sandwich or competitive assay format. In a sandwich ELISA, a microtiter plate is pre-coated with a monoclonal antibody specific to porcine GIP. mybiosource.combiovenic.com The sample is added, and any GIP present binds to the antibody. A second, biotinylated polyclonal detection antibody is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate (like TMB) to produce a measurable signal proportional to the amount of GIP. mybiosource.com Competitive ELISAs work on a different principle, where GIP in the sample competes with a fixed amount of labeled GIP for binding to a limited number of antibody sites. avivasysbio.com The resulting signal is inversely proportional to the concentration of GIP in the sample. avivasysbio.com These kits offer high sensitivity and specificity for natural and recombinant porcine GIP. assaygenie.combiovenic.com

RIA (Radioimmunoassay): RIA was a historically significant method for measuring porcine GIP and related peptides, such as C-peptide, as an indicator of insulin secretion. nih.govnih.govlincoresearch.comphoenixpeptide.com A specific RIA was established for an IGF-binding protein in porcine serum, demonstrating the utility of this technique in porcine endocrinology. nih.gov These assays involve competition between unlabeled peptide in a sample and a radiolabeled (e.g., with Iodine-125) version of the peptide for a limited amount of specific antibody. nih.govphoenixpeptide.com Although highly sensitive, the use of RIA has declined due to the reliance on radioactive materials. lincoresearch.com Studies have been conducted to compare the performance of newer ELISA kits with the traditional RIA, noting that while measurements may not be equivalent, they can show significant correlation within a linear range.

Luminex (Multiplex Assays): Luminex technology allows for the simultaneous measurement of multiple analytes in a single sample. rndsystems.combio-techne.commerckmillipore.com These bead-based multiplex assays can be customized to include a panel of porcine cytokines, chemokines, and other hormones, including GIP. rndsystems.comnih.gov In this platform, analyte-specific antibodies are pre-coated onto color-coded magnetic microparticles (beads). bio-techne.com When incubated with a sample, the beads capture their target analytes. A detection antibody and a fluorescent reporter are then used to quantify the amount of analyte bound to each specific bead. This high-throughput method is validated for use with serum, plasma, and cell culture supernatants and requires only a small sample volume. rndsystems.combio-techne.comnih.gov

Receptor Binding Assays

Receptor binding assays are critical for characterizing the interaction between GIP and its receptor (GIPR). These assays measure the affinity (Kd) and specificity of the ligand-receptor binding.

Radioligand binding assays have been a standard method. In these assays, a radiolabeled form of GIP (e.g., ¹²⁵I-GIP) is incubated with cells or membrane preparations expressing the GIPR. By measuring the amount of bound radioactivity at various concentrations of the radioligand, one can perform saturation binding analysis to determine the receptor density (Bmax) and the dissociation constant (Kd).

More recently, non-radioactive, fluorescence-based techniques have been developed. Homogeneous Time Resolved Fluorescence (HTRF) assays, for example, use a GIP derivative labeled with a fluorescent donor and a receptor tagged with a fluorescent acceptor. Binding of the ligand to the receptor brings the donor and acceptor into proximity, generating a measurable FRET (Förster Resonance Energy Transfer) signal. These assays are well-suited for high-throughput screening of compounds that modulate the GIP-GIPR interaction.

In vivo imaging techniques using radiolabeled GIP analogs are also being developed to visualize GIPR expression in living organisms, including pig models. nih.gov For example, a GIP analog conjugated to a DOTA chelator can be labeled with Gallium-68 for Positron Emission Tomography (PET) imaging, allowing for the non-invasive assessment of GIPR distribution and density in various tissues. nih.gov

Gene Expression Analysis (qPCR, RNA-Seq)

Analyzing the gene expression of GIP and its receptor provides insight into the regulation of the GIP system under various physiological and pathological conditions.

qPCR (Quantitative Polymerase Chain Reaction): Reverse transcription quantitative PCR (RT-qPCR) is a highly sensitive and widely used technique to measure the mRNA levels of specific genes. nih.govmdpi.com The process involves isolating RNA from tissues, reverse transcribing it into complementary DNA (cDNA), and then amplifying the target cDNA sequence using specific primers in the presence of a fluorescent dye. mdpi.comnih.gov The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels. For accurate results in porcine studies, it is crucial to normalize the data using stably expressed reference or "housekeeping" genes, whose expression does not change across different tissues or experimental conditions. nih.gov This technique can be used to validate findings from broader transcriptomic analyses. mdpi.comnih.gov

RNA-Seq (RNA Sequencing): RNA-Seq is a powerful, high-throughput sequencing method that provides a comprehensive and unbiased profile of the entire transcriptome of a cell or tissue. frontiersin.orgnih.govmdpi.com Unlike qPCR, RNA-Seq does not require pre-existing knowledge of gene sequences and can identify novel transcripts, splice variants, and gene fusions. nih.gov In porcine research, RNA-Seq has been used to create reference transcriptomes for various immune cells and tissues like the liver, providing deep insight into gene expression patterns. frontiersin.orgnih.gov Bioinformatic analysis of RNA-Seq data allows for the identification of differentially expressed genes between different experimental groups and the discovery of biological pathways that are impacted by a specific treatment or condition. mdpi.commdpi.com

Proteomic Approaches

Proteomics involves the large-scale study of proteins expressed in a biological system. oup.com These methods are used to identify and quantify the protein composition of cells, tissues, or fluids, providing a "snapshot" of the protein status that is complementary to gene expression data. oup.comresearchgate.net

Methodologies in porcine proteomics include two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) to separate and identify proteins from complex mixtures. oup.com More advanced, gel-free techniques such as label-free liquid chromatography-mass spectrometry (LC-MS) and isobaric tagging for relative and absolute quantitation (iTRAQ) offer higher sensitivity and throughput. mdpi.comnih.gov These approaches have been applied to analyze various porcine tissues, including the pancreas, muscle, and mesenchymal stem cells, to understand developmental processes, characterize disease models, and identify biomarkers. mdpi.comnih.govbmbreports.org For example, proteomic analysis of porcine pancreas development has identified dynamic changes in the expression of digestive enzymes and protein folding assistants during maturation. bmbreports.org While not yet widely reported specifically for porcine GIP, these established proteomic workflows provide a powerful toolbox for investigating changes in the GIP protein itself, its receptor, and downstream signaling proteins. researchgate.net

Imaging Techniques in Gastric Inhibitory Polypeptide (Porcine) Research (e.g., Immunohistochemistry, Confocal Microscopy)

Advanced imaging techniques are fundamental in elucidating the cellular and subcellular distribution of Gastric Inhibitory Polypeptide (GIP) in porcine tissues. Methodologies such as immunohistochemistry and confocal microscopy have been instrumental in identifying GIP-producing enteroendocrine K-cells and mapping their location within the gastrointestinal tract.

Immunohistochemistry in Porcine GIP Research

Immunohistochemistry (IHC) is a powerful technique that utilizes the specific binding of antibodies to antigens in tissue sections to visualize the localization of proteins like GIP. In porcine research, IHC has been pivotal in identifying the distribution and co-localization of GIP with other gut hormones.

Early studies employed indirect immunofluorescence using antiserum raised against purified porcine GIP to pinpoint the location of GIP-producing cells. These foundational investigations revealed that GIP-containing cells are predominantly found in the mid-zone of the glands within the duodenum and, to a lesser extent, the jejunum. researchgate.netresearchgate.net These cells were identified as a type of endocrine polypeptide cell. researchgate.net

More recent research has utilized IHC to explore the complex interplay of various gut hormones. For instance, studies on the porcine small intestine and colon have used double-labeling immunohistochemistry to investigate the co-localization of GIP with glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). nih.govglucagon.com These studies have challenged the traditional view of distinct K-cells (producing GIP) and L-cells (producing GLP-1 and PYY), revealing a significant degree of hormone co-expression in the pig. glucagon.com

The general procedure for immunohistochemical staining of porcine intestinal tissue for GIP involves several key steps:

Tissue Preparation: Samples from different regions of the porcine small intestine (duodenum, jejunum, ileum) and colon are collected and fixed, often in formalin, before being embedded in paraffin.

Sectioning: The paraffin-embedded tissues are cut into thin sections (typically a few micrometers thick) and mounted on microscope slides.

Antigen Retrieval: This step is often necessary to unmask the antigenic sites that may have been altered by fixation.

Immunostaining: The tissue sections are incubated with a primary antibody specific to porcine GIP. This is followed by incubation with a secondary antibody that is conjugated to an enzyme (like horseradish peroxidase) or a fluorophore.

Visualization: For enzyme-linked antibodies, a chromogenic substrate is added, which results in a colored precipitate at the antigen site, visible under a standard light microscope. For fluorophore-conjugated antibodies, the tissue is visualized using a fluorescence microscope.

Confocal Microscopy in Porcine GIP Research

Confocal microscopy offers a significant advancement over conventional fluorescence microscopy by providing high-resolution, optically sectioned images of fluorescently labeled specimens. This technique eliminates out-of-focus light, resulting in sharper images and the ability to create three-dimensional reconstructions of the tissue.

In the context of porcine GIP research, confocal microscopy has been employed to obtain detailed images of GIP-producing cells and their spatial relationships with other cell types within the intestinal mucosa. nih.gov While detailed protocols specifically for porcine GIP are often integrated into broader studies, the general methodology involves:

Immunofluorescent Labeling: Similar to IHC, the tissue sections are labeled with primary antibodies against GIP and other proteins of interest. However, the secondary antibodies are conjugated with fluorophores that have distinct excitation and emission spectra. Nuclear counterstains like DAPI are also commonly used. nih.gov

Imaging: The prepared slides are then examined with a confocal microscope. A laser is used to excite the fluorophores at specific wavelengths, and a pinhole aperture is used to reject out-of-focus emitted light. The microscope scans the specimen point by point and line by line to build up a two-dimensional optical section.

Image Analysis and 3D Reconstruction: By collecting a series of optical sections at different focal planes (a z-stack), a three-dimensional image of the tissue can be reconstructed. This allows for a detailed analysis of the morphology and distribution of GIP-producing cells.

Confocal microscopy has been particularly valuable in co-localization studies, allowing researchers to definitively determine whether GIP and other hormones are present within the same individual enteroendocrine cell. researchgate.net

Detailed Research Findings

Immunohistochemical and advanced imaging studies have yielded significant insights into the distribution and cellular context of porcine GIP.

A key finding is the considerable overlap in the expression of GIP, GLP-1, and PYY within the same enteroendocrine cells in the pig intestine. This is in contrast to some other species and has led to a revision of the traditional "one cell, one hormone" paradigm. glucagon.com

The following interactive data table summarizes findings from a study investigating the co-localization of GIP, GLP-1, and PYY in the porcine small intestine and colon.

Intestinal RegionCell Type (Hormone Content)Relative Abundance
DuodenumGIP + GLP-1Common
GLP-1 + PYYPresent
PYY onlyPresent
JejunumGIP + GLP-1Most common
GLP-1 onlyCommon
GLP-1 + PYYCommon
IleumGLP-1 + PYYMost common
GLP-1 onlyCommon
GIP + GLP-1 + PYYPresent
ColonGLP-1 + PYYMost common
GLP-1 onlyCommon

Data adapted from a study on the patterns of colocalization of GIP, GLP-1, and PYY in the pig intestine. glucagon.com

Furthermore, single-cell RNA sequencing, an advanced molecular methodology, has corroborated and expanded upon these findings by identifying the gene expression profiles of individual enteroendocrine cells. This technique has confirmed the expression of the GIP gene in specific cell clusters within the porcine duodenum, jejunum, and ileum, providing a high-resolution map of regional specialization. nih.gov

Emerging Concepts and Future Research Directions in Gastric Inhibitory Polypeptide Porcine Biology

Unraveling Novel Physiological Roles and Extrapancreatic Actions in Animal Models

While initially identified based on its ability to inhibit gastric acid secretion and later for its powerful insulin-stimulating effects, recent research in animal models has uncovered a wider range of physiological roles for Gastric Inhibitory Polypeptide (GIP). nih.govnih.gov The porcine model, in particular, has been instrumental in confirming that GIP is a potent stimulator of insulin (B600854) release, especially in the presence of elevated glucose levels, solidifying its role as a major incretin (B1656795) hormone. nih.govnih.gov However, the actions of GIP extend far beyond the pancreas.

GIP receptors are widely distributed in various extrapancreatic tissues, including adipose tissue, bone, and the central nervous system, suggesting a broader metabolic function. nih.govwikipedia.org

Adipose Tissue and Lipid Metabolism: Studies in animal models, including dogs and rats, have demonstrated that GIP plays a significant role in fat metabolism. nih.gov It promotes the clearance of chylomicron-associated triglycerides and helps regulate postprandial fat storage. nih.gov In adipocytes, GIP signaling has insulin-like effects, stimulating lipogenesis (fat creation) and inhibiting lipolysis (fat breakdown). nih.govoup.com Research using GIP receptor-deficient mice has shown that these animals are resistant to developing obesity even when fed a high-fat diet, highlighting GIP's critical role in fat accumulation. nih.gov GIP acts synergistically with insulin to enhance lipid accumulation and is involved in the differentiation of preadipocytes into mature fat cells. nih.gov

Bone Metabolism: A novel role for GIP in bone remodeling has emerged from animal studies. nih.govscilit.com The GIP receptor is expressed in bone, and GIP has been shown to stimulate bone formation while reducing bone resorption. oup.comyoutube.com In rodent models of postmenopausal osteoporosis (ovariectomized rats), GIP administration increased bone mineral density. oup.com Conversely, mice lacking the GIP receptor exhibit signs of osteoporosis, such as thinner bone trabeculae, underscoring the importance of endogenous GIP signaling for maintaining bone health. nih.govnih.gov

Central Nervous System (CNS): GIP receptors are also present in various regions of the brain, including the hippocampus and cerebral cortex. nih.govoup.com This has led to investigations into its neuromodulatory functions. In animal models, GIP has been shown to influence learning and memory by enhancing synaptic plasticity and long-term potentiation in hippocampal cells. oup.com Transgenic mice that overexpress the GIP receptor exhibit improved memory recognition. oup.com Furthermore, emerging evidence suggests GIP is involved in the central regulation of appetite and energy balance. mdpi.comnih.gov Studies using cFOS immunofluorescence in mice have shown that GIP can activate specific neuronal populations in the hypothalamus, a key brain region for controlling food intake. nih.gov

Pancreatic Cell Health: Beyond stimulating insulin, GIP also supports the health and survival of pancreatic β-cells. nih.gov It reduces apoptosis (programmed cell death) in mouse pancreatic β-cells by increasing the expression of anti-apoptotic genes like Bcl-2. nih.gov

Elucidating Complex Signaling Networks and Receptor Pharmacology

The diverse physiological effects of GIP are mediated by its specific receptor, the GIP receptor (GIPR), a member of the class B G-protein coupled receptor (GPCR) family. wikipedia.orgnih.gov The binding of GIP to GIPR on target cells, such as pancreatic β-cells, initiates a cascade of intracellular signaling events.

The principal and most well-characterized pathway involves the coupling of the GIPR to a stimulatory G-protein (Gs). nih.gov This activates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Elevated cAMP levels, in turn, activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (EPAC2). nih.gov This cAMP-dependent pathway is considered the major mechanism through which GIP potentiates glucose-stimulated insulin secretion. nih.gov

However, the signaling network is more complex than initially thought. Research indicates the involvement of other pathways that contribute to GIP's multifaceted actions:

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: GIP receptor activation also stimulates the PI3K-Akt (also known as Protein Kinase B or PKB) signaling cascade. nih.gov This pathway is crucial for many of GIP's pro-survival effects, including the inhibition of apoptosis in β-cells. nih.govnih.gov

Phospholipase A2: Evidence suggests the involvement of phospholipase A2 in GIP-stimulated insulin secretion, representing another branch of its signaling mechanism. nih.gov

Receptor Pharmacology: The interaction between GIP and its receptor exhibits significant complexity and species-specificity. Studies analyzing fragments of the GIP molecule have sought to identify the regions essential for its activity. Research on bovine GIP indicates that the amino acid sequence 17-38 is necessary for both receptor binding and biological activity. researchgate.net Furthermore, the pharmacology of GIP analogues can differ dramatically between species. For example, (Pro3)GIP acts as a full agonist at the human GIP receptor but only a partial agonist at rat and mouse receptors, highlighting important interspecies variations. nih.gov This complexity underscores the challenges in translating findings from rodent models to human physiology. researchgate.net

Development and Application of Advanced Research Tools and Methodologies for Porcine Studies

Understanding the complex biology of porcine GIP has been facilitated by the development and application of a variety of advanced research tools and methodologies. The pig itself is considered a highly valuable large animal model for translational research due to the close resemblance of its cardiovascular system, anatomy, and physiology to that of humans. mdpi.com

Key methodologies employed in GIP research include:

Immunoassays: Highly specific radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) have been developed to accurately measure circulating levels of GIP and other hormones like insulin in plasma samples from animal studies. nih.gov These tools are fundamental for quantifying the hormonal response to various stimuli.

Isolated Perfused Organ Systems: The isolated perfused pancreas model has been a cornerstone for studying the direct effects of GIP on pancreatic hormone secretion in a controlled ex vivo environment. nih.govnih.gov This technique allows researchers to investigate the dose-dependent and glucose-dependent nature of GIP's insulinotropic action without confounding systemic variables.

Pharmacological Probes: The development of specific GIP receptor antagonists has been crucial for elucidating the physiological roles of endogenous GIP. researchgate.net Compounds like (Pro3)GIP and the more recently developed mouse-specific antagonist mGIPAnt-1 allow researchers to block GIPR signaling and observe the resulting physiological changes, such as effects on weight gain and glucose metabolism. nih.govnih.gov

Genetic Models: While often developed in rodents, GIP receptor knockout mice (lacking the GIPR gene) have provided invaluable insights into the long-term consequences of absent GIP signaling, confirming its role in fat accumulation and bone metabolism. nih.govscilit.com These findings help guide research questions in larger animal models like pigs.

Advanced In Vivo Techniques: To study the central effects of GIP, researchers utilize techniques such as intracerebroventricular (ICV) cannulation connected to osmotic minipumps for chronic, targeted delivery of GIP to the brain. nih.gov This is often combined with molecular methods like cFOS immunofluorescence, which maps neuronal activation in specific brain regions following GIP administration, providing a direct link between the peptide and its effects on neural circuits controlling appetite. nih.gov

Comparative and Evolutionary Insights into Gastric Inhibitory Polypeptide Systems in Animal Species

Comparative analysis of the GIP system across different animal species reveals significant evolutionary divergence, which has important implications for its pharmacology and the translation of research findings. nih.gov The GIP ligand and its receptor are less conserved across species compared to other incretin systems, such as the one for glucagon-like peptide-1 (GLP-1). nih.gov For instance, the amino acid identity of the GIP receptor between humans and rodents is approximately 81%, whereas the GLP-1 receptor shows higher conservation (around 91-93%). nih.gov

This structural divergence directly impacts the potency and efficacy of GIP. Studies have shown that rodent GIPs are substantially more potent and efficacious on their corresponding receptors than human GIP is on rodent receptors. nih.gov This suggests that the GIP system has evolved differently in various species, leading to distinct pharmacological properties.

The table below, based on data from studies on transiently transfected cells, illustrates these species-specific differences in receptor activation.

Species & LigandReceptorPotency (EC₅₀, pM)Efficacy (Eₘₐₓ, % of control)
Human GIPHuman GIPR~50100%
Rat GIPRat GIPR~10100%
Mouse GIPMouse GIPR~10100%
Human GIPRat GIPR~10075%
Human GIPMouse GIPR~23060%
Data adapted from studies on cAMP accumulation in transfected COS-7 cells. This table demonstrates that while rodent GIPs are highly potent on their native receptors, human GIP acts as a comparatively weak partial agonist on rodent receptors. nih.gov

These findings emphasize that caution is necessary when extrapolating results from animal models, particularly rodents, to human physiology. nih.gov The unique characteristics of the porcine GIP system, which shares more similarities with humans, make it a particularly relevant model for preclinical studies. mdpi.com Understanding these evolutionary and comparative differences is critical for the development of GIP-based therapeutics and for accurately interpreting the vast body of research generated in various animal species.

Q & A

Basic: What is the physiological role of porcine gastric inhibitory polypeptide (GIP) in glucose homeostasis, and how is it experimentally quantified?

Answer:
GIP, an incretin hormone secreted by intestinal K-cells, enhances glucose-stimulated insulin secretion and regulates lipid metabolism . To study its role in glucose homeostasis, researchers often use in vivo models (e.g., oral glucose/fat tolerance tests in rodents) combined with GIP quantification via enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays. For example, porcine GIP analogs are frequently employed due to their structural similarity to human GIP in receptor-binding studies . Key methodological considerations include:

  • Sampling timing : Plasma collection at 0, 15, 30, and 60 minutes post-stimulation to capture secretion dynamics.
  • Control groups : Use of GIP receptor antagonists (e.g., GIP(3-30)NH₂) to isolate hormone-specific effects.

Advanced: What molecular mechanisms underlie fat-induced GIP secretion in porcine models, and how do experimental designs address conflicting data on GIP hyperactivation in obesity?

Answer:
Fatty acid binding protein 5 (FABP5) and GPR120 in K-cells mediate acute fat-induced GIP secretion, as shown in knockout murine models . However, high-fat diet (HFD)-induced obesity studies report contradictory findings: some show increased GIP mRNA via transcriptional regulator Rfx6, while others observe no change in K-cell proliferation . To resolve this, advanced methodologies include:

  • Single-cell RNA sequencing : To profile K-cell-specific gene expression changes under HFD.
  • In vitro fat-loading assays : Using primary porcine K-cell cultures treated with lipid emulsions to isolate direct effects of fatty acids.
  • Data reconciliation : Meta-analysis of transcriptional datasets (e.g., GEO Database) to identify conserved pathways across species.

Basic: What experimental models are suitable for studying porcine GIP's interaction with pancreatic β-cells?

Answer:
Co-culture systems of porcine intestinal enteroendocrine cells (e.g., STC-1 line) and pancreatic β-cells (e.g., INS-1E) are widely used. Key steps include:

Stimulation : Treat STC-1 cells with 20 mM glucose or 10% lipid emulsion to induce GIP secretion.

Measurement : Quantify insulin release from β-cells using fluorometric assays (e.g., Zinc Syncro™) .

Validation : Block GIP receptors with monoclonal antibodies to confirm pathway specificity.

Advanced: How can researchers address reproducibility challenges in GIP studies involving porcine-derived reagents?

Answer:
Variability in porcine enzyme preparations (e.g., α-amylase contaminants in GIP extracts) can confound results . Mitigation strategies include:

  • Batch standardization : Use SDS-PAGE to verify reagent purity (>95% for GIP isolates).
  • Animal husbandry reporting : Adhere to ARRIVE guidelines to document porcine source, diet, and housing conditions .
  • Negative controls : Pre-absorb GIP antisera with excess antigen to validate assay specificity.

Basic: What are the key considerations for designing a longitudinal study on GIP's role in metabolic syndrome using porcine models?

Answer:

  • Diet formulation : Use isoenergetic HFD (45% kcal from fat) to mimic human metabolic syndrome .
  • Endpoint selection : Measure fasting GIP, insulin sensitivity (HOMA-IR), and adipose tissue histology.
  • Ethical compliance : Follow NIH guidelines for humane endpoints (e.g., >20% body weight gain) .

Advanced: How do transcriptional regulators like Rfx6 contribute to GIP dysregulation in obesity, and what techniques validate their role?

Answer:
Rfx6 upregulates GIP mRNA in HFD models without altering K-cell numbers, suggesting transcriptional rather than proliferative dysregulation . Advanced validation methods:

  • CRISPR/Cas9 knockout : In porcine enteroids to assess Rfx6-dependent GIP expression.
  • Chromatin immunoprecipitation (ChIP) : To confirm Rfx6 binding to the GIP promoter.
  • Cross-species analysis : Compare Rfx6 motifs in human, murine, and porcine genomes using tools like MEME Suite.

Basic: What statistical approaches are recommended for analyzing GIP secretion data with high inter-individual variability?

Answer:

  • Mixed-effects models : Account for repeated measures (e.g., time-course secretion data).
  • Log transformation : Normalize skewed hormone concentration distributions.
  • Power analysis : Ensure sample sizes ≥8/group to detect 30% differences (α=0.05, β=0.8) .

Advanced: How can conflicting findings about GIP's role in adipogenesis be reconciled methodologically?

Answer:
Discrepancies arise from tissue-specific GIP receptor (GIPR) expression. Approaches include:

  • Spatial transcriptomics : Map GIPR distribution in adipose depots (visceral vs. subcutaneous).
  • Conditional knockout models : Delete GIPR in adipocyte precursors (e.g., using Adipoq-Cre).
  • Lipidomics : Compare ceramide profiles in GIP-stimulated vs. control adipocytes .

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